methyl5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a formyl group, a chlorine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The methyl ester group can be introduced through esterification of the carboxylic acid derivative using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-4-carboxy-2-methyl-1H-pyrrole-3-carboxylate.
Reduction: 5-chloro-4-hydroxymethyl-2-methyl-1H-pyrrole-3-carboxylate.
Substitution: 5-substituted-4-formyl-2-methyl-1H-pyrrole-3-carboxylate derivatives.
Scientific Research Applications
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme mechanisms and interactions due to its structural similarity to natural substrates.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the chlorine atom and ester group can influence the compound’s lipophilicity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate: Lacks the 2-methyl substitution, which can affect its reactivity and biological activity.
Methyl 5-chloro-4-formyl-2-ethyl-1H-pyrrole-3-carboxylate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Methyl 5-bromo-4-formyl-2-methyl-1H-pyrrole-3-carboxylate: Contains a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the formyl group, chlorine atom, and methyl ester group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-4-6(8(12)13-2)5(3-11)7(9)10-4/h3,10H,1-2H3 |
InChI Key |
YXCDIQVDXOCAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)Cl)C=O)C(=O)OC |
Origin of Product |
United States |
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